1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea, also known as BDTU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDTU is a urea derivative that has been synthesized for its ability to act as a selective inhibitor of the mammalian Target of Rapamycin (mTOR) pathway. In
Mechanism of Action
1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea acts as a selective inhibitor of the mTOR pathway by binding to the ATP-binding site of mTOR kinase. This binding prevents the phosphorylation of downstream targets of mTOR, leading to inhibition of the pathway. This compound has been shown to be highly selective for mTOR, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of the mTOR pathway by this compound has been shown to lead to a decrease in cell proliferation and an increase in apoptosis in cancer cells. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, as inhibition of the mTOR pathway has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea in lab experiments is its selectivity for the mTOR pathway, which allows for specific inhibition of this pathway without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.
Future Directions
There are several potential future directions for research involving 1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea. One area of research could focus on the development of more potent derivatives of this compound that could be used at lower concentrations. Another area of research could focus on the use of this compound in combination with other inhibitors of the mTOR pathway to achieve a synergistic effect. Additionally, the potential neuroprotective effects of this compound could be further explored in the context of neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea involves a multi-step process that begins with the reaction of 2-amino-5-bromobenzoic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(2-aminothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. The final product, this compound, is obtained by reacting the resulting intermediate with N,N-dimethylformamide dimethyl acetal.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea has been shown to have potential applications in scientific research, particularly in the study of the mTOR pathway. The mTOR pathway is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative diseases. This compound has been shown to selectively inhibit the mTOR pathway, making it a valuable tool for studying the role of mTOR in disease states.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-15(17-10-3-4-12-13(6-10)23-9-22-12)16-7-11-8-20(19-18-11)14-2-1-5-24-14/h1-6,8H,7,9H2,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORRQSGSJUPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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